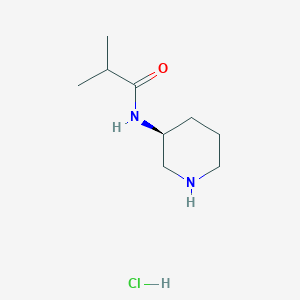
(S)-N-(Piperidin-3-yl)-2-methylpropanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-(Piperidin-3-yl)-2-methylpropanamide hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a 2-methylpropanamide group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s stability and solubility.
Méthodes De Préparation
The synthesis of (S)-N-(Piperidin-3-yl)-2-methylpropanamide hydrochloride typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Amide Group: The 2-methylpropanamide group can be introduced through acylation reactions, where an acyl chloride or anhydride reacts with an amine.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
(S)-N-(Piperidin-3-yl)-2-methylpropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(S)-N-(Piperidin-3-yl)-2-methylpropanamide hydrochloride has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound may be used in studies involving receptor binding and enzyme inhibition, given its structural features.
Industry: It can be used in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (S)-N-(Piperidin-3-yl)-2-methylpropanamide hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperidine ring is known to interact with various biological targets, and the amide group can form hydrogen bonds, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
(S)-N-(Piperidin-3-yl)-2-methylpropanamide hydrochloride can be compared with other similar compounds, such as:
(S)-2-(Piperidin-3-yl)benzamide hydrochloride: This compound also contains a piperidine ring but has a benzamide group instead of a 2-methylpropanamide group.
(S)-Ethyl 2-(Piperidin-3-yl)acetate Hydrochloride: This compound has an ethyl ester group instead of an amide group.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical reactivity.
Propriétés
IUPAC Name |
2-methyl-N-[(3S)-piperidin-3-yl]propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-7(2)9(12)11-8-4-3-5-10-6-8;/h7-8,10H,3-6H2,1-2H3,(H,11,12);1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOLJKMVPUGMOJ-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CCCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)N[C@H]1CCCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2909386.png)
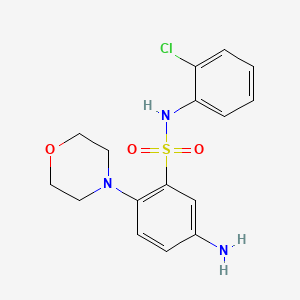
![3-(3-{[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B2909389.png)
![N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2909390.png)
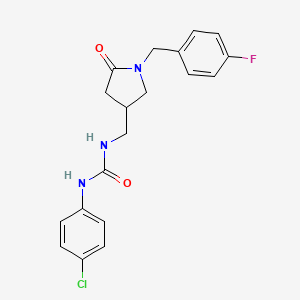
![2-cyano-N-cyclohexyl-3-(6-cyclopropylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enamide](/img/structure/B2909395.png)
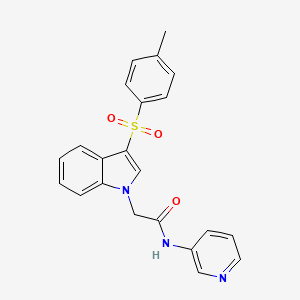

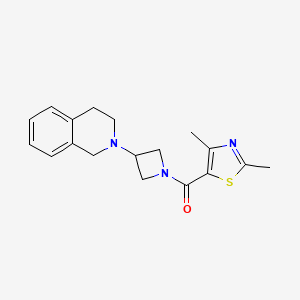
![6-Methyl-1-propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2909404.png)
![(E)-N-[2-(1H-indol-3-yl)ethyl]-3-(3-nitro-4-pyridin-2-ylsulfanylphenyl)prop-2-enamide](/img/structure/B2909405.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea](/img/structure/B2909406.png)
![(1,5-dimethyl-1H-pyrazol-3-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2909407.png)
